molecular formula C20H20IN3O2S B11084478 (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11084478
M. Wt: 493.4 g/mol
InChI Key: BHPGCRNHJPFERP-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes an imino group, an iodophenyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazinane ring, followed by the introduction of the ethyl and iodophenyl groups. The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent or in drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a keto-enol tautomerism similar to ethyl acetoacetate.

    Diketene: Used in the industrial preparation of ethyl acetoacetate.

Uniqueness

(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its iodophenyl group, in particular, distinguishes it from simpler compounds and may confer unique properties in terms of reactivity and biological activity.

Properties

Molecular Formula

C20H20IN3O2S

Molecular Weight

493.4 g/mol

IUPAC Name

3-ethyl-2-(4-iodophenyl)imino-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20IN3O2S/c1-3-24-18(25)12-17(19(26)22-16-6-4-5-13(2)11-16)27-20(24)23-15-9-7-14(21)8-10-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)

InChI Key

BHPGCRNHJPFERP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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